molecular formula C16H15BrOS B1531948 3-(4-Bromophenyl)-4'-thiomethylpropiophenone CAS No. 898761-22-3

3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Cat. No. B1531948
CAS RN: 898761-22-3
M. Wt: 335.3 g/mol
InChI Key: HHPQJNTWOWDOGP-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-4’-thiomethylpropiophenone” is a brominated phenyl compound. Brominated phenyl compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “3-(4-Bromophenyl)-4’-thiomethylpropiophenone” were not found, brominated phenyl compounds are often synthesized through electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)-4’-thiomethylpropiophenone” would depend on its specific structure. Brominated phenyl compounds often have high density and are solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential in combating microbial resistance. It’s part of a class of chemicals that have shown promising results against pathogenic bacteria and fungi, which are increasingly resistant to current treatments . The derivatives of this compound could lead to the development of new antimicrobial agents that offer a broader spectrum of activity and novel mechanisms of action against resistant strains.

Anticancer Properties

Research has indicated that derivatives of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone may have applications in cancer therapy. Studies have shown that certain derivatives exhibit anticancer activity against human breast adenocarcinoma cancer cell lines . This suggests that the compound could be a precursor for the synthesis of chemotherapeutic agents with improved selectivity and effectiveness.

Neuroprotective Effects

The neurotoxic potential of pyrazoline derivatives of the compound has been investigated, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels . AchE is crucial for nerve pulse transmission, and its inhibition can lead to significant neurological effects. Therefore, the compound’s derivatives could be useful in studying neurodegenerative diseases and developing neuroprotective drugs.

Antioxidant Activity

Derivatives of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone have been linked to antioxidant properties. They may help in mitigating oxidative stress, which is associated with various diseases . By reducing the levels of reactive oxygen species (ROS) and lipid peroxidation biomarkers like MDA, these derivatives could contribute to the prevention and treatment of conditions caused by oxidative damage.

Molecular Docking Studies

The compound has been used in molecular docking studies to explore its binding affinity and interactions with various biological targets . These studies are crucial for drug design and development, as they help predict the efficacy and potential side effects of new drugs based on the compound’s structure.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing sulfur and nitrogen atoms, such as thiazoles and pyrazolines, have significant pharmacological activities. The compound serves as a starting material for synthesizing these heterocycles, which are of great interest due to their diverse biological activities .

Future Directions

The future directions for “3-(4-Bromophenyl)-4’-thiomethylpropiophenone” would depend on its specific applications. For example, if it’s a pharmaceutical, future directions might involve clinical trials and regulatory approval .

properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQJNTWOWDOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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